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Compound of Interest

Compound Name:
2-Bromo-4-fluoro-N-

methylbenzamide

Cat. No.: B1318518 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, the experimental crystal structure of 2-Bromo-4-
fluoro-N-methylbenzamide has not been determined or is not publicly available in

crystallographic databases. Consequently, this document provides a comprehensive,

generalized methodology for the synthesis, crystallization, and crystal structure determination

of this compound, based on established protocols for similar molecules. The quantitative data

and specific structural details that would be derived from an experimental analysis are therefore

not included.

Introduction
2-Bromo-4-fluoro-N-methylbenzamide is a substituted aromatic amide of interest in

medicinal chemistry and drug discovery. The precise three-dimensional arrangement of atoms

within its crystal lattice is crucial for understanding its physicochemical properties, such as

solubility and stability, as well as its interactions with biological targets. This technical guide

outlines the theoretical workflow and experimental protocols necessary for the determination of

its crystal structure, from chemical synthesis to crystallographic data analysis.

Synthesis and Crystallization
The synthesis of 2-Bromo-4-fluoro-N-methylbenzamide would typically proceed via the

amidation of 2-bromo-4-fluorobenzoic acid.
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2.1. Experimental Protocol: Synthesis

A common method for the synthesis of the related isomer, 4-bromo-2-fluoro-N-

methylbenzamide, involves the following steps, which can be adapted for the target

compound[1]:

Reaction Setup: To a solution of 2-bromo-4-fluorobenzoic acid in a suitable aprotic solvent

such as N,N-dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) and an additive such as 1-hydroxybenzotriazole

(HOBt) are added.

Amine Addition: An aqueous solution of methylamine is then added to the reaction mixture.

Reaction Conditions: The reaction is stirred at room temperature for several hours until

completion, which can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction is quenched with water, and the

product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic

layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica

gel.

2.2. Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount. The purified compound

would be subjected to various crystallization techniques:

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent

mixture (e.g., ethanol, ethyl acetate, acetone) is left undisturbed in a loosely covered

container to allow for the slow evaporation of the solvent.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then

placed in a larger sealed container containing a more volatile solvent (the precipitant) in

which the compound is less soluble. The precipitant vapor slowly diffuses into the

compound's solution, reducing its solubility and promoting crystal growth.
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Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to

induce crystallization.

Crystal Structure Determination
The following protocol outlines the steps for single-crystal X-ray diffraction analysis.

3.1. Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100

K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected

using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a

detector. A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected images are processed to determine the unit cell parameters,

space group, and reflection intensities. This step involves integration of the diffraction spots

and correction for various experimental factors.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data using least-squares methods to improve the fit

between the calculated and observed diffraction patterns. All non-hydrogen atoms are

typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier

map or placed in calculated positions.

Data Presentation
Should the experimental data become available, it would be presented in the following tabular

format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 2-Bromo-4-fluoro-N-methylbenzamide.
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Parameter Value

Empirical formula C₈H₇BrFNO

Formula weight 232.05

Temperature (K) TBD

Wavelength (Å) TBD

Crystal system TBD

Space group TBD

Unit cell dimensions

a (Å) TBD

b (Å) TBD

c (Å) TBD

α (°) TBD

β (°) TBD

γ (°) TBD

Volume (Å³) TBD

Z TBD

Density (calculated) (Mg/m³) TBD

Absorption coefficient (mm⁻¹) TBD

F(000) TBD

Crystal size (mm³) TBD

Theta range for data collection (°) TBD

Index ranges TBD

Reflections collected TBD

Independent reflections TBD
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Parameter Value

Completeness to theta = ...° (%) TBD

Refinement method TBD

Data / restraints / parameters TBD

Goodness-of-fit on F² TBD

Final R indices [I>2sigma(I)] TBD

R indices (all data) TBD

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-Bromo-4-fluoro-N-
methylbenzamide.

Bond/Angle Length (Å) / Angle (°)

Br1-C2 TBD

F1-C4 TBD

O1-C7 TBD

N1-C7 TBD

N1-C8 TBD

C1-C2-C3 TBD

C3-C4-C5 TBD

O1-C7-N1 TBD

| C1-C7-N1 | TBD |

Visualization of Experimental Workflow
The logical flow from synthesis to final structural analysis is depicted in the following diagram.
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Fig. 1: Experimental workflow for crystal structure determination.
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Conclusion
While the definitive crystal structure of 2-Bromo-4-fluoro-N-methylbenzamide remains to be

elucidated, this guide provides a robust framework for its synthesis, crystallization, and

structural analysis. The successful application of these methodologies will yield critical insights

into the molecular architecture of this compound, thereby supporting its further development in

chemical and pharmaceutical research. Researchers are encouraged to utilize these protocols

as a foundation for their experimental work and to contribute the resulting structural data to

public repositories to advance the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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